molecular formula C5H12ClNO B1431391 trans-3-(Methylamino)cyclobutanol hydrochloride CAS No. 1375472-99-3

trans-3-(Methylamino)cyclobutanol hydrochloride

Cat. No.: B1431391
CAS No.: 1375472-99-3
M. Wt: 137.61 g/mol
InChI Key: SKMIPSOYGGVHLU-UHFFFAOYSA-N
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Description

trans-3-(Methylamino)cyclobutanol hydrochloride: is a chemical compound with the molecular formula C5H12ClNO and a molecular weight of 137.61 g/mol . It is primarily used in research settings and is not intended for human use . This compound is known for its unique structure, which includes a cyclobutanol ring substituted with a methylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(Methylamino)cyclobutanol hydrochloride typically involves the reaction of cyclobutanone with methylamine under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .

Industrial Production Methods: The process may include steps for purification and crystallization to ensure the compound’s purity and stability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: trans-3-(Methylamino)cyclobutanol hydrochloride is used as a building block in organic synthesis. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: In biological research, this compound can be used to study the effects of cyclobutanol derivatives on various biological systems. It may serve as a model compound for understanding the interactions between small molecules and biological targets .

Medicine: While not used directly in medicine, this compound can be a valuable tool in medicinal chemistry research. It helps in the design and synthesis of new therapeutic agents by providing insights into the structure-activity relationships of cyclobutanol derivatives .

Industry: In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it a candidate for various applications, including the synthesis of specialty chemicals .

Mechanism of Action

The mechanism of action of trans-3-(Methylamino)cyclobutanol hydrochloride involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The cyclobutanol ring provides a rigid framework that can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • trans-3-Amino-3-Methylcyclobutanol hydrochloride
  • Cyclobutanol derivatives with different substituents

Comparison: trans-3-(Methylamino)cyclobutanol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other cyclobutanol derivatives, it may exhibit different reactivity and binding characteristics, making it a valuable compound for research and development .

Properties

IUPAC Name

3-(methylamino)cyclobutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-6-4-2-5(7)3-4;/h4-7H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMIPSOYGGVHLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC(C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375472-99-3, 1408075-73-9
Record name 3-(methylamino)cyclobutan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1s,3s)-3-(methylamino)cyclobutan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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